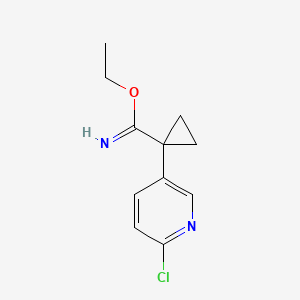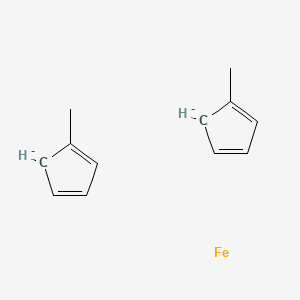
Iron;1-methylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Dimethylferrocene, also known as bis(methylcyclopentadienyl)iron, is an organometallic compound with the molecular formula C12H14Fe. It is a derivative of ferrocene, where two methyl groups are attached to the cyclopentadienyl rings. This compound is characterized by its red-brown color and stable nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Dimethylferrocene can be synthesized through the reaction of ferrocene with methylating agents. One common method involves the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 1,1’-dimethylferrocene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Dimethylferrocene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,1’-dimethylferricinium (DMFe+), a stable and pH-insensitive blue dye.
Reduction: The compound can be reduced back to its neutral form from the oxidized state.
Substitution: It can participate in electrophilic substitution reactions, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
Oxidation: 1,1’-Dimethylferricinium (DMFe+)
Reduction: 1,1’-Dimethylferrocene (neutral form)
Substitution: Various substituted ferrocenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,1’-Dimethylferrocene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’-dimethylferrocene involves its ability to undergo redox reactions. Upon oxidation, it forms 1,1’-dimethylferricinium (DMFe+), which can interact with various molecular targets. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells . The compound’s redox properties make it a valuable tool in studying electron transfer processes and redox biology .
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: The parent compound of 1,1’-dimethylferrocene, with no methyl groups attached.
1,1’-Dibromoferrocene: A derivative with bromine atoms instead of methyl groups.
Acetylferrocene: A derivative with acetyl groups attached to the cyclopentadienyl rings.
Uniqueness
1,1’-Dimethylferrocene is unique due to its enhanced stability and redox properties compared to its parent compound, ferrocene. The presence of methyl groups increases its solubility in organic solvents and makes it a more versatile compound for various applications .
Propiedades
Fórmula molecular |
C12H14Fe-2 |
|---|---|
Peso molecular |
214.08 g/mol |
Nombre IUPAC |
iron;1-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.Fe/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1; |
Clave InChI |
SGXRFLFSEKLSBE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13885662.png)
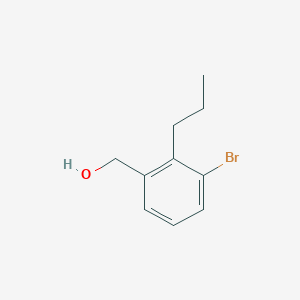
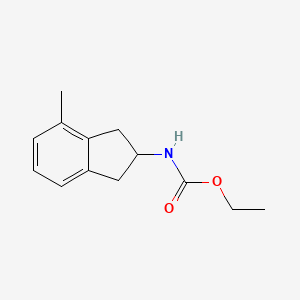

![1-(9-fluoro-3,11,17-trihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyethanone](/img/structure/B13885686.png)
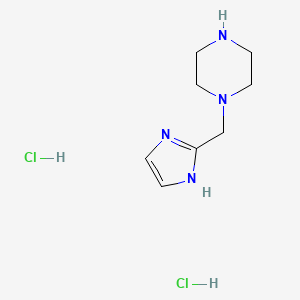
![7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one](/img/structure/B13885691.png)
![8-(2-Morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885695.png)

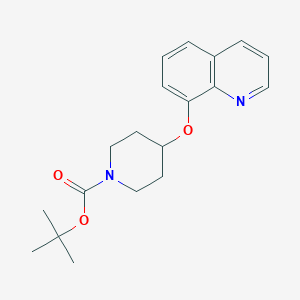
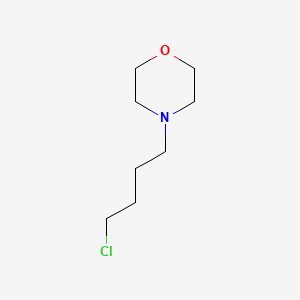
![5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one](/img/structure/B13885730.png)

